(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide
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Overview
Description
(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxolane ring, and a dimethylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring, the introduction of the cyclohexyl group, and the attachment of the dimethylcarbamoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as flow microreactors can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of (2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide: shares similarities with other carbamoyl-containing compounds and oxolane derivatives.
N-(1-cyclohexyl)-2-ethenyloxolane-3-carboxamide: Lacks the dimethylcarbamoyl group, resulting in different reactivity and applications.
N-(dimethylcarbamoyl)-2-ethenyloxolane-3-carboxamide: Similar structure but without the cyclohexyl group, affecting its binding properties and biological activity.
Uniqueness
The unique combination of the cyclohexyl group, oxolane ring, and dimethylcarbamoyl moiety in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-13-12(8-11-21-13)14(19)17-16(15(20)18(2)3)9-6-5-7-10-16/h4,12-13H,1,5-11H2,2-3H3,(H,17,19)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBVHWPAOHUKQA-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCCC1)NC(=O)C2CCOC2C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1(CCCCC1)NC(=O)[C@@H]2CCO[C@H]2C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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